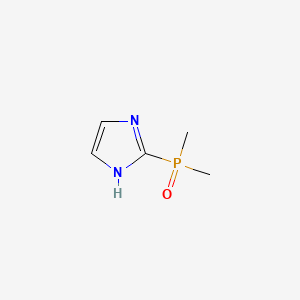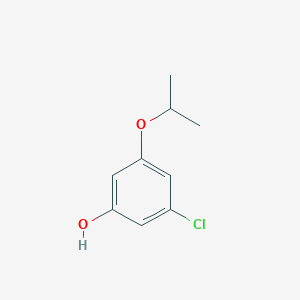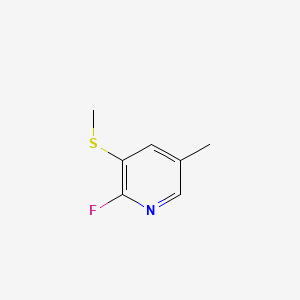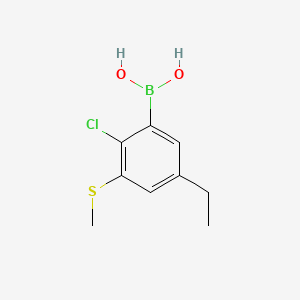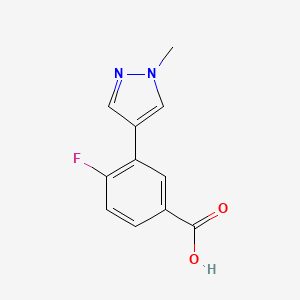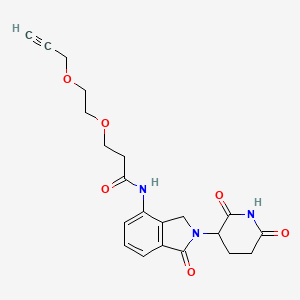
Lenalidomide-CO-PEG2-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-CO-PEG2-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the pharmacokinetic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a propargyl group. The PEG linker improves solubility and bioavailability, while the propargyl group allows for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG2-propargyl typically involves multiple steps:
Preparation of Lenalidomide Precursor: The initial step involves the synthesis of lenalidomide from 3-aminopiperidine-2,6-dione and methyl 2-(bromomethyl)-3-nitrobenzoate.
PEGylation: The lenalidomide precursor is then reacted with a PEG2 linker under basic conditions to form Lenalidomide-CO-PEG2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. This includes the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-CO-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide.
Reduction: The nitro group in the lenalidomide precursor can be reduced to an amine.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Commonly uses reducing agents such as iron powder and ammonium chloride.
Substitution: Often employs propargyl bromide in the presence of a base like potassium carbonate.
Major Products
Epoxides: Formed from the oxidation of the propargyl group.
Amines: Resulting from the reduction of the nitro group.
Substituted Propargyl Compounds: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Lenalidomide-CO-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions through click chemistry.
Medicine: Investigated for its potential in targeted drug delivery systems.
Industry: Utilized in the development of new materials with enhanced properties
Wirkmechanismus
Lenalidomide-CO-PEG2-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Modulates the immune response by altering cytokine production and enhancing natural killer (NK) cell activity.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins by the ubiquitin-proteasome system.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: The base compound from which Lenalidomide-CO-PEG2-propargyl is derived
Uniqueness
This compound stands out due to its improved solubility and bioavailability, making it a more effective therapeutic agent. The incorporation of the PEG2 linker and propargyl group allows for further chemical modifications, enhancing its versatility in research and therapeutic applications .
Eigenschaften
Molekularformel |
C21H23N3O6 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |
InChI |
InChI=1S/C21H23N3O6/c1-2-9-29-11-12-30-10-8-19(26)22-16-5-3-4-14-15(16)13-24(21(14)28)17-6-7-18(25)23-20(17)27/h1,3-5,17H,6-13H2,(H,22,26)(H,23,25,27) |
InChI-Schlüssel |
VGTJBCPLVPITDG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


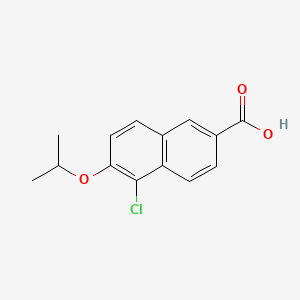
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)
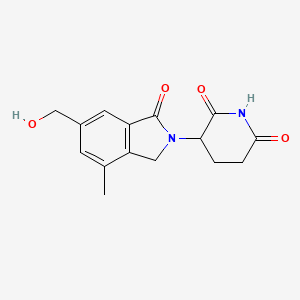

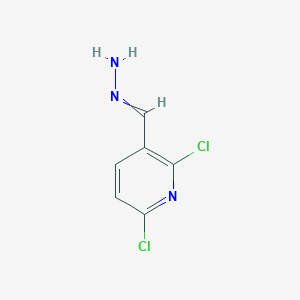
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)


![5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine](/img/structure/B14774136.png)
